molecular formula C16H20N2O3 B2866688 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034612-47-8

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2866688
CAS No.: 2034612-47-8
M. Wt: 288.347
InChI Key: RNGXMDHMZRGAJB-UHFFFAOYSA-N
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Description

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[221]heptane is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent functionalization of the pyridine ring. Common reagents used in these reactions include cyclopentanol, pyridine derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane stands out due to its unique combination of a bicyclic core and a functionalized pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(18-9-14-7-12(18)10-20-14)11-5-6-15(17-8-11)21-13-3-1-2-4-13/h5-6,8,12-14H,1-4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGXMDHMZRGAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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